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Compound of Interest

Compound Name: 2-Nitroazobenzene

Cat. No.: B8693682 Get Quote

This guide provides a detailed comparative study of 2-Nitroazobenzene and its positional

isomers, 3-Nitroazobenzene and 4-Nitroazobenzene. The content is tailored for researchers,

scientists, and drug development professionals, offering a side-by-side look at their

physicochemical, spectroscopic, and toxicological properties based on available experimental

data.

Physicochemical Properties
The position of the nitro group on the phenyl ring significantly influences the physical properties

of nitroazobenzene isomers. While all three compounds share the same molecular formula and

weight, their melting points and other physical characteristics are expected to differ due to

variations in molecular symmetry and intermolecular forces. Data for 4-Nitroazobenzene is the

most readily available, while experimental values for the 2- and 3-isomers are less commonly

reported in the literature.
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Property 2-Nitroazobenzene 3-Nitroazobenzene 4-Nitroazobenzene

CAS Number 37790-23-1[1] 4827-19-4[2] 2491-52-3

Molecular Formula C₁₂H₉N₃O₂ C₁₂H₉N₃O₂ C₁₂H₉N₃O₂

Molecular Weight 227.22 g/mol 227.22 g/mol [2] 227.22 g/mol

Appearance
Data not readily

available

Data not readily

available
Orange/Red Powder

Melting Point
Data not readily

available

Data not readily

available
132-134 °C

Boiling Point
Data not readily

available

Data not readily

available
~393 °C (estimated)

Density
Data not readily

available

Data not readily

available
~1.23 g/cm³

Spectroscopic Data Comparison
Spectroscopic analysis reveals distinct differences between the isomers, arising from the

electronic effects of the nitro group's position. These differences are key for identification and

characterization. The data below represents the characteristic absorptions for the

thermodynamically stable trans isomer.

UV-Visible Spectroscopy
The electronic transitions of azobenzenes typically show two characteristic absorption bands: a

low-intensity n→π* transition in the visible region and a high-intensity π→π* transition in the

UV region. The position of the electron-withdrawing nitro group alters the electronic distribution

within the molecule, causing shifts in these absorption maxima.
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Isomer
π→π* Transition
(λmax)

n→π* Transition
(λmax)

Solvent/Medium

2-Nitroazobenzene ~380 nm[3][4]
Data not readily

available
Thin Film[3][4]

3-Nitroazobenzene
Data not readily

available

Data not readily

available
N/A

4-Nitroazobenzene
~320-350 nm

(inferred)
~450 nm (inferred)

Common Organic

Solvents

Infrared (IR) Spectroscopy
The IR spectra of these isomers are dominated by absorptions from the nitro (NO₂) group and

the aromatic rings. The precise wavenumbers for the asymmetric and symmetric NO₂

stretching vibrations are sensitive to the group's position on the ring.

Isomer
Asymmetric NO₂
Stretch (cm⁻¹)

Symmetric NO₂
Stretch (cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

2-Nitroazobenzene
1550-1475 (expected)

[5]

1360-1290 (expected)

[5]

3100-3000 (expected)

[5]

3-Nitroazobenzene
1550-1475 (expected)

[5]

1360-1290 (expected)

[5]

3100-3000 (expected)

[5]

4-Nitroazobenzene ~1515[6] ~1345[6]
3100-3000 (expected)

[5]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-

withdrawing nature of both the azo and nitro groups. Protons ortho to the azo linkage are

typically the most deshielded and appear furthest downfield. While specific, complete

assignments are not readily available in comparative literature, the expected regions are

presented below. Protons on the nitro-substituted ring will show distinct splitting patterns and

shifts compared to the unsubstituted ring.
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Isomer
Chemical Shift Range for Aromatic
Protons (δ, ppm)

2-Nitroazobenzene 7.0 - 8.5 (expected)

3-Nitroazobenzene 7.0 - 8.5 (expected)

4-Nitroazobenzene 7.0 - 8.5 (expected)

Toxicological Profile: Mutagenicity
The mutagenicity of nitroaromatic compounds is a significant area of study, as these

compounds can be activated by metabolic processes to form DNA-reactive species. The Ames

test is a widely used assay to assess this potential.[7] The position of the nitro group is a critical

determinant of mutagenic activity.
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Isomer Ames Test Result
Metabolic
Activation (S9)

Notes

2-Nitroazobenzene Likely Negative N/A

Studies on related

ortho-substituted

nitroaromatics (e.g., 2-

nitroaniline) have

shown negative

results in the Ames

test.[8]

3-Nitroazobenzene Likely Positive May be required

Meta- and para-

substituted

nitrobenzenes are

generally found to be

mutagenic.[8][9] 3-

Nitroazobenzene is

reported to have

potential mutagenic

properties.[2]

4-Nitroazobenzene Positive Required for activity

4-Nitroazobenzene

and its derivatives are

mutagenic in

Salmonella

typhimurium strains

TA98 and TA100 in

the presence of a

metabolic activation

system (S9).[10]

The mutagenicity of these compounds is largely dependent on the enzymatic reduction of the

nitro group to a hydroxylamino intermediate, which is a key step in forming a DNA-reactive

species.

Caption: Simplified pathway of metabolic activation for mutagenicity.
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Experimental Protocols
General Synthesis: Diazotization and Azo Coupling
A common method for synthesizing nitroazobenzene isomers involves a two-step process.

Diazotization: The corresponding nitroaniline isomer (2-, 3-, or 4-nitroaniline) is dissolved in

an acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite

(NaNO₂) is then added dropwise to form the diazonium salt.

Azo Coupling: The cold diazonium salt solution is slowly added to a solution containing an

electron-rich coupling component, such as benzene or phenol, to yield the final

nitroazobenzene product. The product is typically isolated by filtration and purified by

recrystallization.

Caption: General workflow for synthesis and analysis of nitroazobenzenes.

Ames Test for Mutagenicity
The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.

[7]

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine

(i.e., they cannot produce their own histidine and require it for growth) are used. These

strains carry different mutations that can be reverted by various types of mutagens.

Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction), which

contains metabolic enzymes that can convert a pro-mutagen into its active form. This is

crucial as many compounds, including nitroaromatics, are not mutagenic themselves but

become so after metabolism.[11]

Exposure and Plating: The bacteria, the test compound, and the S9 mix (if used) are

combined in a soft agar and poured onto a minimal agar plate that lacks histidine.

Incubation and Analysis: The plates are incubated for 48-72 hours. If the test compound is a

mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine

and form visible colonies. The number of revertant colonies is counted and compared to a

negative control to determine the mutagenic potential.
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Conclusion
The isomeric position of the nitro group on the azobenzene scaffold imparts distinct

physicochemical, spectroscopic, and toxicological characteristics. 4-Nitroazobenzene is the

most well-characterized isomer, serving as a benchmark for comparison. It is demonstrably

mutagenic upon metabolic activation. In contrast, literature suggests that 2-Nitroazobenzene
is likely non-mutagenic, a common trait for ortho-substituted nitroaromatics where steric

hindrance may affect the interaction of the nitro group with metabolizing enzymes. 3-

Nitroazobenzene is predicted to be mutagenic, consistent with the general trend for meta-nitro

compounds.

The significant differences in properties underscore the importance of positional isomerism in

drug development and toxicology, where a minor structural change can lead to a profoundly

different biological and chemical profile. Further experimental data, particularly for the 2- and 3-

isomers, would be invaluable for a more complete and quantitative comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Nitroazobenzene | 37790-23-1 | Benchchem [benchchem.com]

2. Buy 3-Nitroazobenzene | 4827-19-4 [smolecule.com]

3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

4. researchgate.net [researchgate.net]

5. chem.libretexts.org [chem.libretexts.org]

6. researchgate.net [researchgate.net]

7. 2-Nitro-2'-hydroxy-5'-tert-butylazobenzene-d9 | C16H17N3O3 | CID 169444704 -
PubChem [pubchem.ncbi.nlm.nih.gov]

8. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their
structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8693682?utm_src=pdf-body
https://www.benchchem.com/product/b8693682?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b8693682
https://www.smolecule.com/products/s12389929
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.researchgate.net/figure/UV-visible-spectra-of-nitroazobenzene-NAB-SiO-2-molecular-junctions-obtained-in_fig3_50269748
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.researchgate.net/figure/nfrared-spectrum-of-pure-guest-4-hydroxy-4nitroazobenzene_fig2_242289123
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitro-2_-hydroxy-5_-tert-butylazobenzene-d9
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitro-2_-hydroxy-5_-tert-butylazobenzene-d9
https://pubmed.ncbi.nlm.nih.gov/9465924/
https://pubmed.ncbi.nlm.nih.gov/9465924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Mutagenicity of 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, 4-
nitrosoazobenzene, 4-nitroazobenzene, and their ring methoxylated derivatives on
Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not
created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of 2-Nitroazobenzene and Its
Isomers for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8693682#comparative-study-of-2-nitroazobenzene-
and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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